Monomethyl lithospermate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

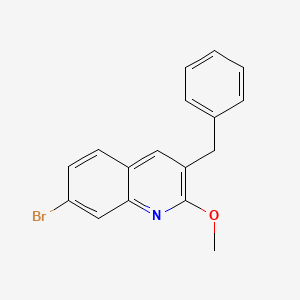

Monomethyl lithospermate, also known as Lithospermic acid monomethyl ester, is a compound that activates the PI3K/AKT pathway . This pathway plays a protective role in nerve injury . Monomethyl lithospermate can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .

Molecular Structure Analysis

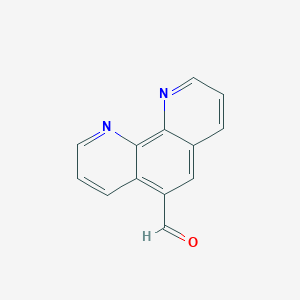

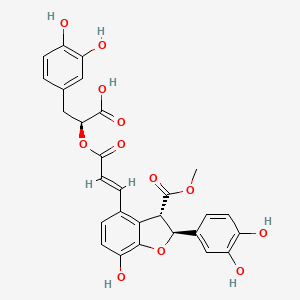

The molecular formula of Monomethyl lithospermate is C28H24O12 . The molecular weight is 552.48 .Physical And Chemical Properties Analysis

Monomethyl lithospermate is a powder . It has a molecular formula of C28H24O12 and a molecular weight of 552.48 . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization in Chemistry

- Monomethyl lithospermate, as a component of lithospermic acid, has been utilized in the total synthesis of (+)-lithospermic acid. This involved an asymmetric alkylation via C-H bond activation to assemble the dihydrobenzofuran core, marking a significant application in natural product synthesis and demonstrating the compound's role in complex chemical processes (O'Malley et al., 2005).

2. Applications in Pharmacokinetics and Drug Metabolism

- Monomethyl lithospermate, as a metabolite of lithospermic acid B, was identified in pharmacokinetic studies. It is one of the metabolites formed when lithospermic acid B undergoes metabolism, indicating its significance in understanding drug metabolism and pharmacokinetic behaviors in organisms (Cui et al., 2008).

3. Insights into Metabolic Pathways

- Research involving monomethyl lithospermate has contributed to understanding the metabolic pathways of lithospermic acid. This includes insights into how methylation is the main metabolic pathway for lithospermic acid, with monomethyl lithospermate being a key intermediate (Wang et al., 2008).

4. Impact on Renal Health

- Lithospermic acid B, from which monomethyl lithospermate can be derived, has been studied for its effects on diabetic nephropathy. This research is crucial for understanding the potential therapeutic applications of lithospermic acid and its metabolites in kidney-related diseases (Kang et al., 2008).

Wirkmechanismus

Monomethyl lithospermate activates the PI3K/AKT pathway . This activation plays a protective role in nerve injury . It can improve the survival ability of SHSY-5Y cells, inhibit the breakdown of mitochondrial membrane potential (MMOP), and inhibit cell apoptosis . It also reduces the level of oxidative stress in the brain tissue of rats with middle artery occlusion (MCAO) and improves nerve damage in rats with ischemic stroke (IS) .

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOCYHUCMXEHDG-PDLQCWERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 95224420 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4S,5E,6S)-5-(2-hydroxyethylidene)-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B3030540.png)